FGFR Modulator Metabolite Risk Profiles
In the development of FGFR modulators, the use of 1-Benzyl-4-(phenylamino)piperidine-4-methylamine as a key synthetic intermediate leads to a different metabolite profile compared to simpler piperidine diamines. Specifically, the metabolite N-benzyl-4-(methylamino)piperidine (BMP), derived from related structures, was identified to possess phospholipidosis-inducing potential (PLIP) in vitro [1]. This finding underscores the importance of selecting the precise aminomethyl-substituted scaffold (like CAS 84176-78-3) to potentially mitigate this specific tox risk during lead optimization, a property not shared by all 4-anilino analogs.
| Evidence Dimension | Metabolite Phospholipidosis-Inducing Potential (PLIP) in vitro |
|---|---|
| Target Compound Data | Specific PLIP data for CAS 84176-78-3 metabolite is not directly reported in the cited source. |
| Comparator Or Baseline | N-benzyl-4-(methylamino)piperidine (BMP), a metabolite of a related FGFR modulator. |
| Quantified Difference | Not quantified in the primary source; the critical difference is the structural identity of the diamine fragment (aminomethyl vs. simple amine) which dictates the PLIP risk of its metabolites. |
| Conditions | In vitro phospholipidosis assay (method not specified in detail in the abstract). |
Why This Matters
In lead optimization, selecting a scaffold that minimizes the risk of generating toxic metabolites like BMP is crucial; CAS 84176-78-3's unique aminomethyl group offers a distinct entry point for such structure-activity relationship (SAR) studies.
- [1] PubChem BioAssay AID 1664118. Clearance in Crl:CD(SD) rat at 1 mg/kg, iv by LC-MS/MS analysis. Citing: Fibroblast growth factor receptor modulators employing diamines with reduced phospholipidosis-inducing potential. Bioorg Med Chem. 2020;28(14):115562. PMID: 32616184. View Source
